1-Hexen-3-one, 2,5-dimethyl-5-phenyl-
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Overview
Description
1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is an organic compound with a unique structure that includes a hexene backbone with a ketone functional group at the third position, and two methyl groups and a phenyl group attached at the second and fifth positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- can be synthesized through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Hexen-3-one, 2,5-dimethyl-5-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparison with Similar Compounds
- 1-Hexen-3-one, 2,5-dimethyl-
- 1-Hexen-3-one, 5-phenyl-
- 1-Hexen-3-one, 2,5-dimethyl-4-phenyl-
Uniqueness: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is unique due to the specific positioning of the methyl and phenyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
61550-56-9 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,5-dimethyl-5-phenylhex-1-en-3-one |
InChI |
InChI=1S/C14H18O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI Key |
XYDMLNRJJZVUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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